molecular formula C45H66F3N7O11 B12427102 N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

Cat. No.: B12427102
M. Wt: 938.0 g/mol
InChI Key: PIIHXDKVEVMPFE-KPIXKXSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) is a synthetic hexapeptide that acts as an agonist for formyl peptide receptors. These receptors are involved in the chemotactic response of immune cells, particularly neutrophils, to sites of infection or inflammation . The compound is often used in scientific research to study immune cell behavior and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) exerts its effects by binding to formyl peptide receptors on the surface of immune cells. This binding triggers a signaling cascade involving G-proteins, leading to the activation of downstream pathways such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in the chemotactic migration of immune cells to the site of infection or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA) is unique due to its specific sequence and the presence of non-natural amino acids like norleucine (Nle). This confers enhanced stability and resistance to enzymatic degradation compared to natural peptides like N-Formyl-Met-Leu-Phe (fMLP) .

Properties

Molecular Formula

C45H66F3N7O11

Molecular Weight

938.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H65N7O9.C2HF3O2/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44;3-2(4,5)1(6)7/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59);(H,6,7)/t32-,33-,34-,35-,36-,37-;/m0./s1

InChI Key

PIIHXDKVEVMPFE-KPIXKXSRSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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